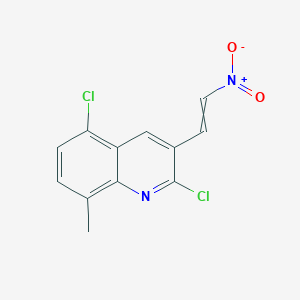

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its specific substitutions, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2,5-dichloro-8-methylquinoline followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,5-dichloro-8-methyl-3-(2-aminoethenyl)quinoline.

Scientific Research Applications

Overview

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a quinoline derivative that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of quinoline compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Antiviral Properties

Research has highlighted the antiviral activity of quinoline derivatives, including the ability to inhibit viral replication. In particular, compounds derived from 8-hydroxyquinoline have been studied for their effectiveness against viruses such as dengue and COVID-19. The antiviral mechanisms often involve interference with viral entry or replication processes .

Anti-inflammatory and Anticancer Effects

Quinoline derivatives are being investigated for their anti-inflammatory properties and potential use in cancer therapy. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Moreover, certain analogs have shown cytotoxic effects on cancer cell lines, suggesting their role in cancer treatment strategies .

Material Science Applications

Synthesis of Advanced Materials

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Researchers have explored its incorporation into polymer matrices for enhanced mechanical and thermal properties. The compound's quinoline moiety can facilitate interactions with other materials, leading to improved performance characteristics .

Photophysical Properties

The photophysical properties of quinoline derivatives have made them suitable for applications in organic electronics and photonics. Their ability to absorb light at specific wavelengths can be harnessed in the development of light-emitting devices and solar cells. Studies have shown that these compounds can exhibit fluorescence, which is beneficial for optoelectronic applications .

Environmental Applications

Environmental Monitoring

Quinoline derivatives are also being researched for their use in environmental monitoring. Their chemical properties allow them to act as indicators for pollution levels, particularly in water bodies. The detection of quinoline compounds can provide insights into the presence of organic pollutants and help in assessing environmental health .

Case Studies

-

Antibacterial Activity Study

A study conducted on various quinoline derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the nitro group enhanced the compound's efficacy against specific pathogens. -

Antiviral Research

In a series of experiments aimed at evaluating antiviral properties against dengue virus, researchers synthesized several 8-hydroxyquinoline derivatives. Among them, this compound exhibited notable inhibition rates, suggesting its potential application in developing antiviral therapies. -

Material Development

A collaborative project between chemists and material scientists focused on integrating quinoline derivatives into polymer composites. The resulting materials displayed improved thermal stability and mechanical strength compared to traditional composites, showcasing the compound's versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

- 2,5-Dichloro-8-methylquinoline

- 8-Methyl-3-(2-nitroethenyl)quinoline

Comparison

Compared to similar compounds, 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups provides a balance of electron-withdrawing effects, making it a versatile intermediate for further chemical modifications.

Biological Activity

2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a compound belonging to the quinoline family, which has been extensively studied for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of quinoline derivatives often hinges on their ability to interact with various biological targets. The specific mechanisms by which this compound exerts its effects can be summarized as follows:

- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by disrupting cellular processes. For instance, studies have indicated that compounds with similar structures can inhibit photosynthetic electron transport in chloroplasts, suggesting potential applications in treating infections caused by resistant strains of bacteria .

- Anticancer Properties : Research has demonstrated that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The structure of the compound plays a crucial role in modulating its activity; for example, modifications to the substituents on the quinoline ring can enhance its potency against cancer cells .

- Antiviral Activity : The compound's potential as an antiviral agent has been explored in vitro against viruses such as dengue and HIV. Studies indicate that modifications to the quinoline structure can lead to significant inhibitory effects on viral replication, with selectivity indices suggesting favorable therapeutic windows .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Key aspects include:

- Substituent Effects : The presence and position of electron-withdrawing groups (like nitro groups) significantly affect the compound's lipophilicity and overall biological activity. Increased lipophilicity generally correlates with enhanced membrane permeability and bioactivity .

- Cytotoxicity Profiles : The cytotoxic effects of this compound have been evaluated against various cell lines. For example, IC50 values have been documented that highlight the balance between efficacy and toxicity. A compound's ability to selectively target cancer cells while sparing healthy cells is critical for therapeutic applications .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

- In Vitro Antiviral Activity : A study assessed the antiviral properties of various quinoline derivatives against dengue virus serotype 2 (DENV2). Compounds exhibited IC50 values ranging from 0.49 µM to 3.03 µM with selectivity indices indicating promising antiviral potential .

- Antimycobacterial Activity : Research focusing on substituted quinoline derivatives found that certain compounds displayed superior activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid. This highlights the potential for developing new antitubercular agents based on quinoline scaffolds .

Data Tables

The following tables summarize key findings related to the biological activity and structure-activity relationships of this compound and related compounds.

| Compound | Target Pathogen | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | DENV2 | 0.49 - 3.03 | 16.06 - 19.39 | 5.30 - 39.5 |

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | <0.1 | >100 | >1000 |

| N-benzyl-2-naphthamide | PET Inhibition | 7.5 μmol/L | >100 | N/A |

Properties

CAS No. |

1031929-43-7 |

|---|---|

Molecular Formula |

C12H8Cl2N2O2 |

Molecular Weight |

283.11 g/mol |

IUPAC Name |

2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline |

InChI |

InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3 |

InChI Key |

FHNUKBAMAMUMPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.